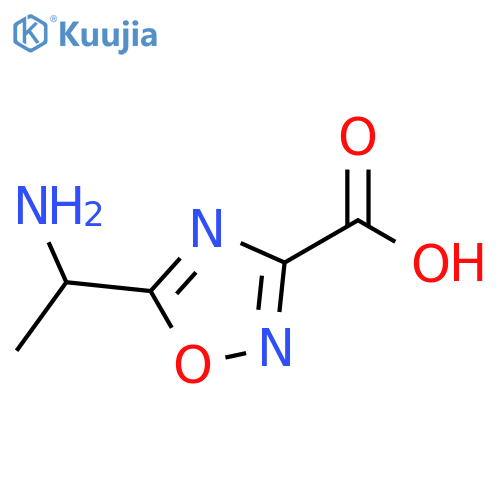

Cas no 1566341-19-2 (5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid)

1566341-19-2 structure

商品名:5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS番号:1566341-19-2

MF:C5H7N3O3

メガワット:157.127380609512

MDL:MFCD26062552

CID:5302894

PubChem ID:112631964

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1,2,4-Oxadiazole-3-carboxylic acid, 5-(1-aminoethyl)-

- 5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid

-

- MDL: MFCD26062552

- インチ: 1S/C5H7N3O3/c1-2(6)4-7-3(5(9)10)8-11-4/h2H,6H2,1H3,(H,9,10)

- InChIKey: ZRJCYGYDIOURKC-UHFFFAOYSA-N

- ほほえんだ: O1C(C(N)C)=NC(C(O)=O)=N1

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-868258-10.0g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 95.0% | 10.0g |

$3622.0 | 2025-02-21 | |

| Enamine | EN300-868258-0.1g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 95.0% | 0.1g |

$741.0 | 2025-02-21 | |

| Enamine | EN300-868258-5g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 5g |

$2443.0 | 2023-09-02 | ||

| Enamine | EN300-868258-10g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 10g |

$3622.0 | 2023-09-02 | ||

| Enamine | EN300-868258-0.5g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 95.0% | 0.5g |

$809.0 | 2025-02-21 | |

| Enamine | EN300-868258-2.5g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 95.0% | 2.5g |

$1650.0 | 2025-02-21 | |

| Enamine | EN300-868258-1g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 1g |

$842.0 | 2023-09-02 | ||

| Enamine | EN300-868258-5.0g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 95.0% | 5.0g |

$2443.0 | 2025-02-21 | |

| Enamine | EN300-868258-1.0g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 95.0% | 1.0g |

$842.0 | 2025-02-21 | |

| Enamine | EN300-868258-0.05g |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid |

1566341-19-2 | 95.0% | 0.05g |

$707.0 | 2025-02-21 |

5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

1566341-19-2 (5-(1-aminoethyl)-1,2,4-oxadiazole-3-carboxylic acid) 関連製品

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量